Comparative I₂/Br₂ Oxidation Reactivity: Ditellane (oPy₂Te₂) vs. Diselane Analog (oPy₂Se₂)
In a direct head-to-head study, the reactivity of bis(pyridin-2-yl)ditellane (oPy₂Te₂) was compared to its diselane analog (oPy₂Se₂) under identical oxidation conditions with I₂ and Br₂. The ditellane reacted with I₂ to form a stable tellurium(IV) species, oPyTeI₄ (compound 6), whereas the diselane analog formed a monoprotonated cation with a polyiodide network. With Br₂, the ditellane uniquely formed oPyTeBr₄, a tellurium(IV) compound, while the diselane formed a dibromide (oPySeBr₂), retaining the Se(II) oxidation state. This demonstrates the higher propensity of the Te–Te bond to undergo oxidative cleavage and achieve a higher oxidation state [1].
| Evidence Dimension | Product of oxidation reaction with excess Br₂ |
|---|---|
| Target Compound Data | oPyTe(IV)Br₄ (tellurium in +4 oxidation state) |
| Comparator Or Baseline | oPySe(II)Br₂ (selenium in +2 oxidation state) |
| Quantified Difference | Target reaches a higher oxidation state (Te(IV) vs. Se(II)) |
| Conditions | Reaction of bis(pyridin-2-yl)ditellane (oPy₂Te₂) and its diselane analog (oPy₂Se₂) with excess bromine, characterized by single-crystal X-ray diffraction. |
Why This Matters
This difference in oxidative reactivity matters for selecting a chalcogen precursor in the synthesis of high-oxidation-state materials or catalysts, where the tellurium analog uniquely provides a Te(IV) building block.
- [1] Bhasin, K. K., et al. An experimental and theoretical insight into I2/Br2 oxidation of bis(pyridin-2-yl)diselane and ditellane. Chemistry – A European Journal, 2023. View Source
